molecular formula C35H30N6O2S2 B2401193 N-[4-[2-[[1-(4-acetamidophenyl)-4-phenylimidazol-2-yl]sulfanylmethylsulfanyl]-4-phenylimidazol-1-yl]phenyl]acetamide CAS No. 380340-55-6

N-[4-[2-[[1-(4-acetamidophenyl)-4-phenylimidazol-2-yl]sulfanylmethylsulfanyl]-4-phenylimidazol-1-yl]phenyl]acetamide

Cat. No.: B2401193
CAS No.: 380340-55-6
M. Wt: 630.79
InChI Key: NZPZOWXEWADODA-UHFFFAOYSA-N
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Description

This compound is a bis-imidazole derivative featuring two phenylimidazolyl cores interconnected via a sulfanylmethylsulfanyl (–S–CH2–S–) bridge. The structure suggests applications in medicinal chemistry, particularly in targeting protein-protein interactions or enzyme inhibition due to the imidazole moiety’s metal-coordinating properties. Its synthesis likely involves multi-step coupling reactions to assemble the imidazole rings and sulfur linkages .

Properties

IUPAC Name

N-[4-[2-[[1-(4-acetamidophenyl)-4-phenylimidazol-2-yl]sulfanylmethylsulfanyl]-4-phenylimidazol-1-yl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H30N6O2S2/c1-24(42)36-28-13-17-30(18-14-28)40-21-32(26-9-5-3-6-10-26)38-34(40)44-23-45-35-39-33(27-11-7-4-8-12-27)22-41(35)31-19-15-29(16-20-31)37-25(2)43/h3-22H,23H2,1-2H3,(H,36,42)(H,37,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPZOWXEWADODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C=C(N=C2SCSC3=NC(=CN3C4=CC=C(C=C4)NC(=O)C)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H30N6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-[2-[[1-(4-acetamidophenyl)-4-phenylimidazol-2-yl]sulfanylmethylsulfanyl]-4-phenylimidazol-1-yl]phenyl]acetamide is a complex organic compound that belongs to a class of imidazole derivatives. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the areas of anticonvulsant and anticancer properties. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C24H24N4O2S2\text{C}_{24}\text{H}_{24}\text{N}_4\text{O}_2\text{S}_2

Key Features

  • Molecular Weight : 468.6 g/mol
  • Functional Groups : Imidazole, acetamide, and sulfanyl groups.

Anticonvulsant Activity

Recent studies have focused on the anticonvulsant properties of similar imidazole derivatives. For instance, a study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated significant anticonvulsant activity in animal models. The compounds were evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests at various doses (30, 100, and 300 mg/kg) .

Summary of Anticonvulsant Activity

CompoundDose (mg/kg)MES Test ResultsscPTZ Test Results
14100ActiveActive
19300ActiveNot tested
24100ActiveNot tested

The results indicated that compounds with higher lipophilicity exhibited delayed onset but prolonged anticonvulsant action, suggesting a correlation between lipophilicity and biological activity .

Anticancer Activity

In addition to anticonvulsant properties, imidazole derivatives have been investigated for their anticancer potential. A study highlighted that certain derivatives act as aryl hydrocarbon receptor (AhR) agonists, which may play a role in inhibiting angiogenesis—a critical process in cancer progression .

The proposed mechanisms include:

  • Modulation of signaling pathways related to cell proliferation.
  • Induction of apoptosis in cancer cells.

Case Studies

  • Case Study on Anticancer Activity : A derivative similar to this compound was evaluated for its ability to inhibit tumor growth in xenograft models. The study found significant reductions in tumor volume compared to control groups, indicating promising anticancer effects .
  • Case Study on Anticonvulsant Efficacy : In another study focusing on the anticonvulsant activity, a series of imidazole derivatives were tested for their protective effects against seizures induced by PTZ. The most effective compounds showed protection rates exceeding those of established antiepileptic drugs .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

Compound Name Molecular Weight (g/mol) Key Functional Groups Hydrogen Bonding Patterns Biological Activity Refinement R Factor (if reported)
Target Compound (N-[4-[2-[[1-(4-acetamidophenyl)-4-phenylimidazol-2-yl]sulfanylmethylsulfanyl]-4-phenylimidazol-1-yl]phenyl]acetamide) ~676.8* Bis-imidazole, –S–CH2–S–, dual acetamide Anticipated N–H···O and C–H···O interactions (predicted) Not reported (theoretical) N/A
N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl]acetamide ~408.4 Sulfonamide, methoxy, acetamide N–H···O, C–H···O (observed in crystal) Not reported 0.084
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide ~316.4 Aminophenyl, methoxyphenyl, thioether N–H···O (observed) Antimicrobial activity N/A
N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide ~479.9 Chlorophenyl, dihydroimidazole, sulfonyl Potential S=O···H interactions (predicted) Not reported N/A

*Estimated based on structural formula.

Substituent and Backbone Variations

  • Sulfur Linkages : The target compound’s –S–CH2–S– bridge contrasts with the sulfonamide (–SO2–NH–) group in the methoxybenzenesulfonamido derivative and the sulfonyl (–SO2–) group in the chlorophenyl-dihydroimidazole compound . The thioether (–S–) in the antimicrobial derivative is simpler, lacking the methylene spacer seen in the target compound.
  • Imidazole vs. Dihydroimidazole : The target’s fully unsaturated imidazole rings may enhance aromatic stacking interactions compared to the partially saturated dihydroimidazole in the chlorophenyl derivative, which could reduce planarity and electronic conjugation .
  • Substituents: The dual acetamide groups in the target compound likely enhance hydrogen-bonding networks compared to single acetamide or methoxy groups in analogs.

Hydrogen Bonding and Crystal Packing

The methoxybenzenesulfonamido compound exhibits intermolecular N–H···O and C–H···O bonds, forming a layered crystal structure . The target compound’s acetamide groups are expected to engage in similar interactions but with additional complexity due to dual imidazole cores. Graph set analysis (as per Etter’s rules ) could classify these interactions into motifs like R₂²(8) (eight-membered rings), commonly observed in acetamide derivatives.

Q & A

Basic: What are common synthetic routes for preparing this compound, and how can purity be optimized?

The synthesis typically involves multi-step protocols:

  • Step 1 : Sulfonation of aromatic amines (e.g., 4-acetamidoaniline) to generate sulfonamide intermediates .
  • Step 2 : Coupling reactions with thiol-containing imidazole derivatives, often using bases like triethylamine to facilitate nucleophilic substitution .
  • Step 3 : Final purification via column chromatography or recrystallization to achieve >95% purity.
    Optimization Tips : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity during crystallization to minimize byproducts .

Advanced: How can structural complexity (e.g., bis-imidazole and sulfanyl groups) impact reaction optimization?

The compound’s bis-imidazole core and sulfanyl linkages introduce challenges:

  • Steric Hindrance : Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility and reaction efficiency .
  • Oxidation Sensitivity : Conduct thiol-ether coupling under inert atmospheres (N₂/Ar) to prevent sulfanyl group oxidation .
  • Catalyst Selection : Palladium or copper catalysts may improve cross-coupling yields for imidazole functionalization .
    Validation : Confirm regioselectivity via ¹H-NMR and X-ray crystallography (if crystalline) .

Basic: What analytical techniques are critical for structural validation?

  • NMR Spectroscopy : ¹H/¹³C-NMR to confirm imidazole ring substitution patterns and acetamide connectivity .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns for the bis-sulfanyl groups .
  • HPLC-PDA : Assess purity (>98%) and detect trace impurities from multi-step synthesis .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Impurity Profiles : Compare LC-MS impurity fingerprints between batches; bioactive impurities (e.g., unreacted intermediates) may skew results .
  • Assay Variability : Standardize cell-based assays (e.g., MTT for cytotoxicity) using reference controls like doxorubicin .
  • Structural Analog Interference : Perform SAR studies to differentiate activity of the parent compound vs. metabolites or degradation products .

Basic: What in vitro models are suitable for initial biological activity screening?

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Antiproliferative Assays : Use cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations via dose-response curves .
  • Solubility Pre-Screening : Perform shake-flask experiments in PBS/DMSO mixtures to ensure bioavailability .

Advanced: How can computational methods guide SAR studies for this compound?

  • Docking Simulations : Model interactions with target proteins (e.g., COX-2) using software like AutoDock Vina; prioritize modifications to sulfanyl or imidazole moieties .
  • DFT Calculations : Predict electron density distribution to identify reactive sites for functionalization .
  • ADMET Prediction : Use QSAR models (e.g., SwissADME) to optimize logP and reduce hepatotoxicity risks .

Basic: What are the key stability considerations during storage?

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of sulfanyl groups .
  • Hydrolysis Risk : Use desiccants in sealed containers to avoid acetamide bond cleavage in humid environments .
  • Long-Term Stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring .

Advanced: How can isotopic labeling aid in metabolic pathway tracing?

  • ¹³C/¹⁵N Labeling : Incorporate isotopes at the acetamide or imidazole positions to track metabolite formation via LC-MS/MS .
  • Radiolabeling (³H/¹⁴C) : Use in autoradiography to study tissue distribution in preclinical models .
    Caution : Optimize labeling sites to avoid disrupting bioactive conformations .

Basic: What safety protocols are essential for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Perform reactions in fume hoods due to potential release of volatile sulfur byproducts .
  • Spill Management : Neutralize with activated charcoal and dispose as hazardous waste .

Advanced: How can crystallography resolve ambiguities in stereochemical assignments?

  • Single-Crystal X-ray Diffraction : Resolve absolute configuration of chiral centers (e.g., sulfoxide derivatives, if present) .
  • Powder XRD : Correlate crystallinity with solubility profiles for formulation studies .
    Limitations : Crystallization may require extensive solvent screening (e.g., ethanol/water gradients) .

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